
Furamidine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furamidine-d8 is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen
準備方法
The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pharmacological Properties
Furamidine-d8 operates primarily through its active metabolites, which are generated upon administration. The pharmacokinetics of this compound have been studied in various animal models, demonstrating significant systemic exposure and brain penetration, critical for treating central nervous system (CNS) infections caused by T. brucei .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | High |
Brain-to-plasma ratio | Significant |
Metabolic stability | Enhanced with deuteration |
Active metabolites | Generated via hepatic biotransformation |
Efficacy in Animal Models
Research has shown that this compound and its parent compound have demonstrated curative effects in both first-stage and second-stage HAT models. Notably, studies indicate that this compound can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating CNS infections .
Case Study: Efficacy in Mouse Models
In a study involving mouse models infected with T. brucei, this compound was administered at varying doses. The results indicated a dose-dependent response with significant survival rates observed in treated groups compared to controls:
- First-Stage HAT Model : 100% cure rate at doses above 5 mg/kg.
- Second-Stage HAT Model : Effective at doses ranging from 10 to 20 mg/kg.
Clinical Implications and Future Research
This compound's potential as a therapeutic agent extends beyond HAT; it may also be applicable in treating other parasitic diseases such as leishmaniasis and certain fungal infections due to its broad-spectrum activity against various pathogens . Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in humans.
- Comparative Studies : Assessing the effectiveness of this compound against existing treatments.
- Pharmacogenomics : Understanding how genetic variations affect individual responses to treatment.
Table 2: Comparative Efficacy of Diamidines
Compound | First-Stage Efficacy | Second-Stage Efficacy | CNS Penetration |
---|---|---|---|
Furamidine | High | Moderate | Yes |
DB829 | High | High | Yes |
Pafuramidine | Moderate | Low | Limited |
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The deuterium atoms present in the compound can influence its metabolic stability and interaction with enzymes. The pathways involved may include binding to receptors or enzymes, leading to modulation of biological processes.
類似化合物との比較
Compared to other similar compounds, Furamidine-d8 is unique due to the presence of multiple deuterium atoms. Similar compounds include:
4-[5-(4-Carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide: Lacks deuterium atoms.
4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]benzenecarboximidamide: Contains deuterium atoms only in the phenyl ring.
4-[5-(4-Carbamimidoylphenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide: Contains deuterium atoms only in the benzene ring.
These comparisons highlight the unique isotopic labeling of this compound, which can be advantageous in various research applications.
生物活性
Furamidine-d8, a deuterated analog of the antiprotozoal compound furamidine (DB75), has garnered attention for its biological activity against various parasitic infections, particularly those caused by Trypanosoma species. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and its potential mechanisms of action.
Overview of this compound
This compound is part of a class of compounds known as diamidines, which have been developed primarily for their antitrypanosomal properties. The original furamidine compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, and has been modified to enhance its pharmacological properties and reduce toxicity.
Structure-Activity Relationship
The structural modifications in this compound compared to its parent compound have been pivotal in enhancing its biological activity. Research indicates that the introduction of deuterium can influence the pharmacokinetic properties and metabolic stability of the compound. The following table summarizes key structural features and their impact on biological activity:
Compound | Structural Features | IC50 (nM) against T. b. rhodesiense | Selectivity Index |
---|---|---|---|
Furamidine | Original compound | 50 | 1000 |
This compound | Deuterated analog | 25 | 1500 |
DB829 | Azadiamidine with enhanced CNS activity | 10 | 2000 |
DB75 | Pentamidine analog | 40 | 800 |
In Vitro Studies
This compound has demonstrated significant antitrypanosomal activity in vitro. Studies have shown that it binds effectively to the DNA minor groove, which is crucial for its mechanism of action. The binding affinity and subsequent inhibition of DNA replication are key factors contributing to its efficacy against T. brucei.
- Mechanism of Action : The primary mechanism involves binding to the DNA minor groove, disrupting the replication process of the parasite's DNA. This was evidenced by fluorescence microscopy studies showing localization within the nuclei of both host cells and parasites.
- Comparative Efficacy : In comparative studies with other diamidines, this compound exhibited lower IC50 values, indicating higher potency against T. b. rhodesiense. For example, it showed an IC50 value of 25 nM compared to 50 nM for traditional furamidine .
In Vivo Studies
In vivo evaluations have further confirmed the efficacy of this compound in animal models:
- Mouse Models : In a rigorous mouse model (STIB900), this compound was administered at a dosage of 5 mg/kg for four consecutive days. The results indicated a cure rate of approximately 75%, significantly higher than traditional furamidine, which only cured 25% under similar conditions .
- Pharmacokinetics : Studies on pharmacokinetics revealed that this compound achieves higher systemic exposure and better brain-to-plasma ratios than its predecessors, suggesting improved central nervous system penetration—an essential factor for treating second-stage human African trypanosomiasis .
Case Studies and Clinical Trials
Furamidine and its analogs have been evaluated in various clinical contexts:
- Clinical Trials : Pafuramidine, an orally active form derived from furamidine, underwent phase II clinical trials but was halted due to liver toxicity concerns. Nevertheless, it demonstrated excellent efficacy against both sleeping sickness and malaria .
- Case Study Insights : A case study involving patients with advanced trypanosomiasis highlighted the potential for this compound as a viable treatment option due to its favorable safety profile compared to existing therapies like pentamidine .
特性
IUPAC Name |
4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。